molecular formula C26H22N2O4S B281106 2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide

Numéro de catalogue: B281106
Poids moléculaire: 458.5 g/mol
Clé InChI: BXLJAGVIKVGNBS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of B-cell receptor signaling and is essential for the survival and proliferation of malignant B cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mécanisme D'action

2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide binds irreversibly to the cysteine residue in the active site of BTK, inhibiting its kinase activity and downstream signaling. This leads to decreased activation of the NF-κB and AKT pathways, which are critical for the survival and proliferation of malignant B cells. This compound also induces apoptosis in B cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK and has minimal off-target effects on other kinases. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity. However, further studies are needed to evaluate the safety and tolerability of this compound in humans.

Avantages Et Limitations Des Expériences En Laboratoire

2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has several advantages for lab experiments, including its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B cells. However, this compound has some limitations, including its irreversible binding to BTK, which may limit its use in certain experimental settings. Additionally, this compound may have limited efficacy in B-cell malignancies that have developed resistance to BTK inhibitors.

Orientations Futures

There are several future directions for the development of 2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other targeted therapies, such as PI3K inhibitors or immunomodulatory drugs. Another area of interest is the development of BTK inhibitors with improved selectivity and reduced off-target effects. Additionally, there is a need for biomarkers to predict response to BTK inhibitors and to monitor treatment response in patients. Finally, the clinical development of this compound and other BTK inhibitors in combination with chimeric antigen receptor (CAR) T-cell therapy is an area of active investigation.

Méthodes De Synthèse

The synthesis of 2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide involves several steps, starting with the preparation of the key intermediate, 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline. This intermediate is then reacted with 2,4,6-trimethylbenzenesulfonyl chloride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and good reproducibility.

Applications De Recherche Scientifique

2,4,6-trimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to apoptosis and reduced tumor growth. This compound has also shown synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical models.

Propriétés

Formule moléculaire

C26H22N2O4S

Poids moléculaire

458.5 g/mol

Nom IUPAC

2,4,6-trimethyl-N-(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)benzenesulfonamide

InChI

InChI=1S/C26H22N2O4S/c1-14-11-15(2)26(16(3)12-14)33(31,32)27-20-9-10-21-23-19(13-22(29)28(21)4)17-7-5-6-8-18(17)25(30)24(20)23/h5-13,27H,1-4H3

Clé InChI

BXLJAGVIKVGNBS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)C

SMILES canonique

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.